

PROTAC CDK9 degrader-4 stability and storage conditions

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Compound of Interest

Compound Name: PROTAC CDK9 degrader-4

Cat. No.: B12428977

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PROTAC CDK9 Degradator-4 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of **PROTAC CDK9 degrader-4**. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.

Stability and Storage Conditions

Proper handling and storage of **PROTAC CDK9 degrader-4** are critical for maintaining its integrity and ensuring experimental reproducibility.

Quantitative Stability and Storage Data

Form	Storage Temperature	Storage Duration	Notes
Powder	-20°C	3 years	---
In Solvent	-80°C	6 months	Use within 6 months. [1] [2]
In Solvent	-20°C	1 month	Use within 1 month. [1] [2]

Shipping Conditions: **PROTAC CDK9 degrader-4** is typically shipped at room temperature in the continental US, though this may vary for other locations.[\[1\]](#)

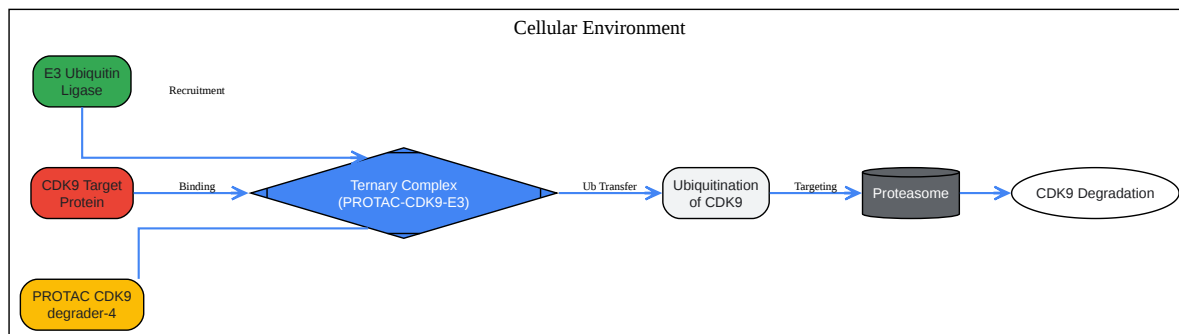
Solubility: The compound is soluble in DMSO at a concentration of 100 mg/mL (126.11 mM).[\[1\]](#) It is recommended to use newly opened, hygroscopic DMSO and ultrasonic treatment to aid dissolution.[\[1\]](#)

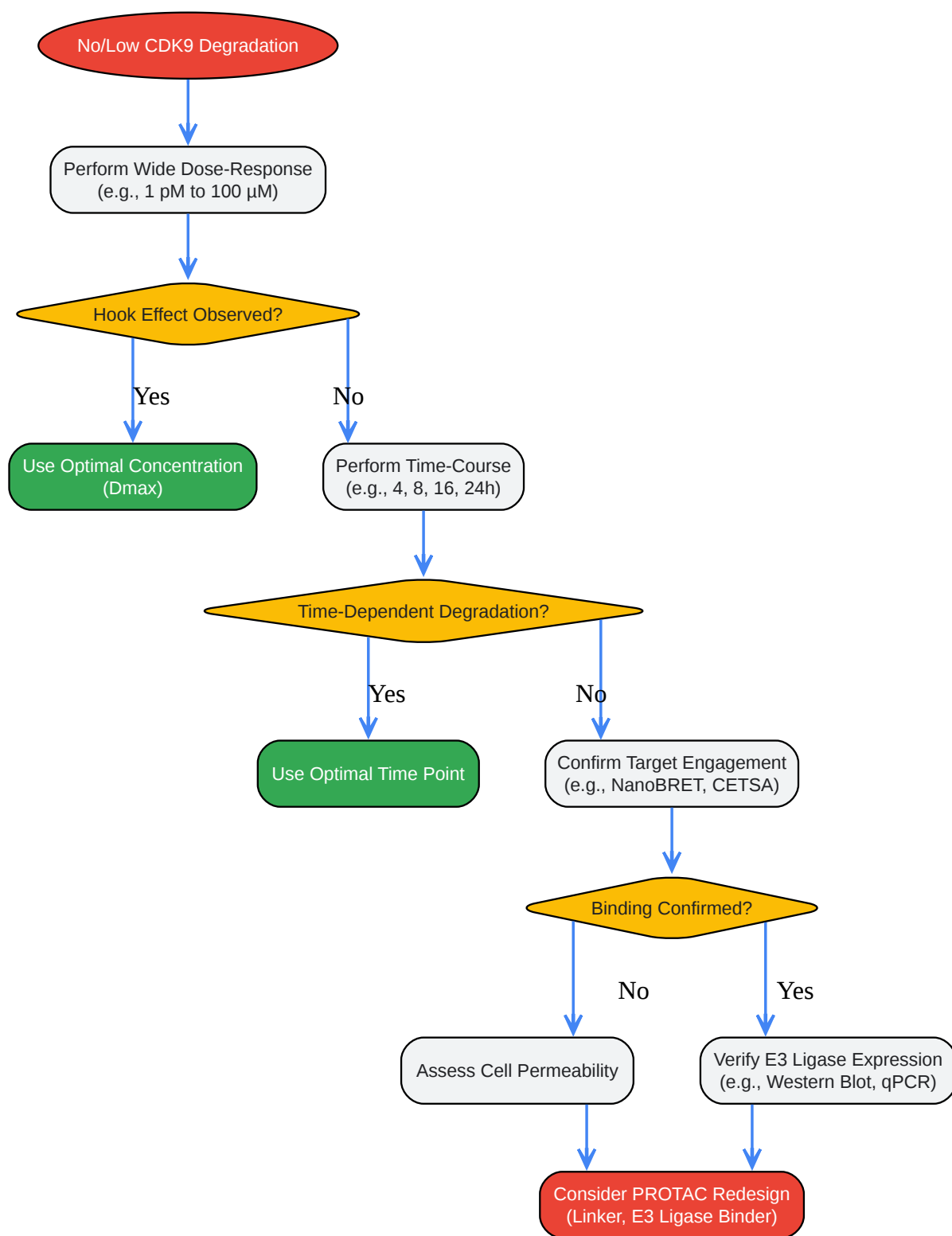
Frequently Asked Questions (FAQs)

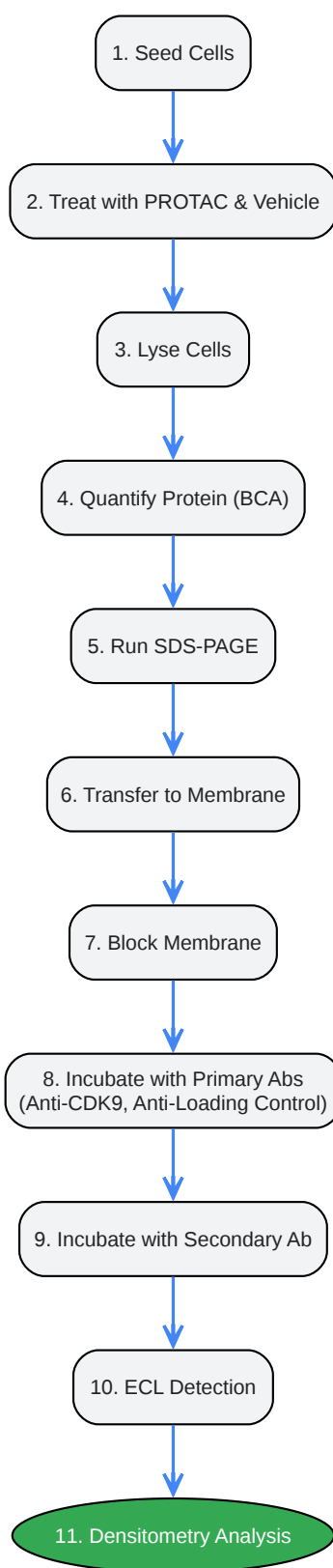
This section addresses common questions regarding the experimental use of **PROTAC CDK9 degrader-4**.

Q1: What is the mechanism of action for **PROTAC CDK9 degrader-4**?

A1: **PROTAC CDK9 degrader-4** is a bifunctional molecule that induces the degradation of Cyclin-Dependent Kinase 9 (CDK9). It functions by simultaneously binding to CDK9 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of CDK9, marking it for degradation by the proteasome. This targeted protein degradation leads to the suppression of oncogenic transcription programs.







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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
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